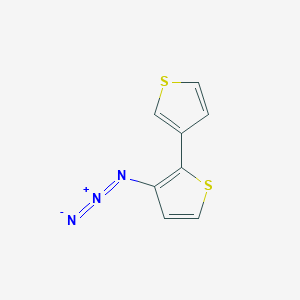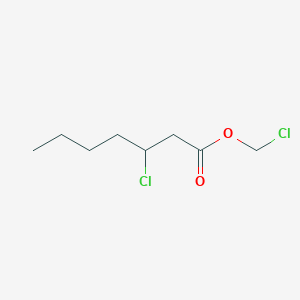
Chloromethyl 3-chloroheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 3-chloroheptanoate is an organic compound with the molecular formula C₈H₁₄Cl₂O₂. It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 3-chloroheptanoate can be synthesized through a chloromethylation reaction. One common method involves the reaction of 3-chloroheptanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0-10°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 3-chloroheptanoate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloroheptanoic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, and other derivatives.
Hydrolysis: The major products are 3-chloroheptanoic acid and methanol.
Oxidation: Products include carboxylic acids and other oxidized compounds
Wissenschaftliche Forschungsanwendungen
Chloromethyl 3-chloroheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through chloromethylation reactions.
Industry: This compound is used in the production of specialty chemicals and polymers
Wirkmechanismus
The mechanism of action of chloromethyl 3-chloroheptanoate involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify various substrates, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloromethyl 3-chloropropanoate
- Chloromethyl 3-chlorobutanoate
- Chloromethyl 3-chloropentanoate
Uniqueness
Chloromethyl 3-chloroheptanoate is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of both chloromethyl and ester functional groups also provides versatility in its applications and reactivity .
Eigenschaften
CAS-Nummer |
80418-59-3 |
|---|---|
Molekularformel |
C8H14Cl2O2 |
Molekulargewicht |
213.10 g/mol |
IUPAC-Name |
chloromethyl 3-chloroheptanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-7(10)5-8(11)12-6-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
HJUPGERNLBGVLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


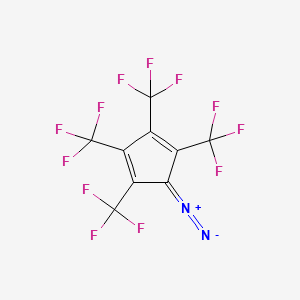


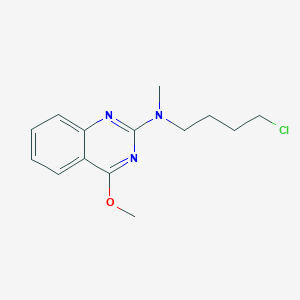
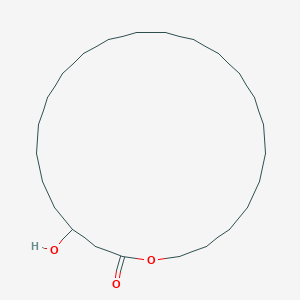
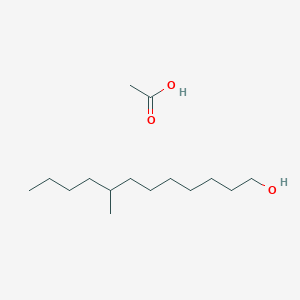
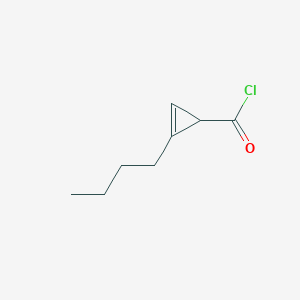
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)


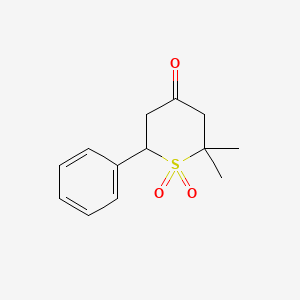
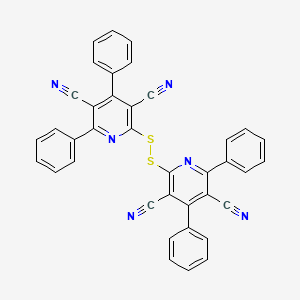
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
